3-benzyl-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
The compound 3-benzyl-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative with a benzyl group at the N3 position and a 1,2,4-oxadiazole substituent at the C7 position. The oxadiazole ring is further functionalized with a 4-(methylthio)phenyl group. Quinazoline-diones are heterocyclic scaffolds known for diverse pharmacological activities, including kinase inhibition and anticancer properties.
Properties
IUPAC Name |
3-benzyl-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3S/c1-32-18-10-7-16(8-11-18)21-26-22(31-27-21)17-9-12-19-20(13-17)25-24(30)28(23(19)29)14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOOBHAVGJPHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically starts from a substituted benzylamine, which undergoes cyclization and subsequent functional group modifications. Key steps involve:
Formation of the oxadiazole ring via cyclization with appropriate precursors under acidic or basic conditions.
Introducing the methylthio group through nucleophilic substitution reactions, often requiring solvents like DMF or DMSO and bases like NaH or K₂CO₃.
Final condensation and cyclization reactions to yield the target quinazoline-2,4(1H,3H)-dione structure.
Industrial Production Methods
Industrial synthesis would generally follow similar steps but on a larger scale, involving optimization for yield and purity. Continuous flow processes and advanced purification techniques like recrystallization or chromatography are typically employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidative conditions can modify the methylthio group, transforming it into sulfoxides or sulfones.
Reduction: : Reducing agents can affect the oxadiazole ring or the quinazoline core, leading to partially or fully reduced products.
Substitution: : Various nucleophilic and electrophilic substitution reactions on the aromatic rings and side chains are common.
Common Reagents and Conditions
Oxidation: : Agents like mCPBA or H₂O₂ for sulfoxidation.
Reduction: : NaBH₄ or LiAlH₄ for reduction steps.
Substitution: : Halogens, acids or bases to facilitate nucleophilic or electrophilic substitutions.
Major Products
Depending on the reactions, products can range from modified quinazolines with different functional groups to partially or fully reduced quinazoline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-benzyl-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is used as a precursor for further functionalization and the development of new derivatives with potential novel activities.
Biology
Due to its structural complexity, this compound and its analogs are studied for their potential interactions with biological targets like enzymes or receptors, crucial in understanding various biochemical pathways.
Medicine
Pharmaceutical research explores its use as a lead compound for developing drugs targeting specific diseases, owing to its potential bioactivity including antimicrobial, anticancer, or anti-inflammatory effects.
Industry
In material science, compounds like this one are investigated for their properties in creating advanced materials, including organic semiconductors and polymers with specialized functions.
Mechanism of Action
The exact mechanism often involves interaction with specific molecular targets:
Enzyme Inhibition: : The compound may inhibit certain enzymes by binding to their active sites, blocking substrate access and activity.
Receptor Binding: : It may act on cell surface or nuclear receptors, influencing signaling pathways and gene expression.
Comparison with Similar Compounds
Structural Analogues: Substitution Patterns and Functional Groups
Key Comparisons:
Positional Isomerism (N1 vs. N3 Substitution): The patent WO 2017/167251 describes 1-(arylmethyl)quinazoline-2,4-diones, where the arylmethyl group is attached to the N1 position. In contrast, the target compound features a benzyl group at N3. This positional difference may influence molecular conformation, solubility, and receptor binding.
Oxadiazole vs. Other Heterocycles:
The C7-linked 1,2,4-oxadiazole group distinguishes this compound from other quinazoline-diones bearing pyridine, thiazole, or triazole substituents. Oxadiazoles are electron-deficient rings that improve metabolic stability and π-π stacking interactions. Comparatively, pyridine-containing analogs (e.g., 7-(pyridin-3-yl)quinazoline-2,4-dione ) may exhibit higher polarity but reduced lipophilicity.
Methylthiophenyl Modification: The 4-(methylthio)phenyl group on the oxadiazole introduces a sulfur atom, which can enhance binding to metal ions or cysteine residues in enzymes.
Table 1: Structural and Functional Comparisons
Biological Activity
The compound 3-benzyl-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a quinazoline core modified with a benzyl group and an oxadiazole moiety that contributes to its biological properties.
Anticancer Activity
Recent studies have shown that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
Key Findings:
- IC50 Values: The compound demonstrated IC50 values of approximately 2.09 µM against MCF-7 and 2.08 µM against HepG2 cells .
- Mechanism of Action: The cytotoxicity is believed to result from the inhibition of specific signaling pathways involved in cell proliferation and survival.
Antibacterial Activity
Quinazoline derivatives have also shown promise as antibacterial agents. The compound's structure allows it to interact with bacterial enzymes and disrupt essential processes.
Antibacterial Efficacy:
- Microbial Strains Tested: The compound was tested against various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC): Reports indicate MIC values ranging from 1 to 16 µg/mL against resistant strains such as MRSA and E. faecalis .
Data Table: Summary of Biological Activities
| Activity Type | Target Cell Line/Organism | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 2.09 | |
| Anticancer | HepG2 | 2.08 | |
| Antibacterial | S. aureus | 2 | |
| Antibacterial | E. faecalis | 4 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity: The oxadiazole moiety may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis: In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases or modulation of Bcl-2 family proteins.
- Disruption of Signal Transduction: It may interfere with growth factor signaling pathways critical for tumor growth.
Case Studies
Several case studies have highlighted the effectiveness of quinazoline derivatives in preclinical settings:
- A study demonstrated that a related quinazoline derivative effectively reduced tumor size in xenograft models by inhibiting angiogenesis and inducing apoptosis .
- Another research effort indicated that modifications to the benzyl group enhance antibacterial efficacy without significantly increasing cytotoxicity towards human cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
